molecular formula C20H21N5O3S B11571114 2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide CAS No. 797028-98-9

2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide

Cat. No.: B11571114
CAS No.: 797028-98-9
M. Wt: 411.5 g/mol
InChI Key: QKOKNIAMBQNZED-UHFFFAOYSA-N
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Description

2-Methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.

Preparation Methods

The synthesis of 2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide typically involves multi-step synthetic routes The preparation begins with the formation of the triazole ring, which can be achieved through the reaction of hydrazine derivatives with appropriate aldehydes or ketonesIndustrial production methods may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

2-Methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide include other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a similar structure.

    Trazodone: An antidepressant with a triazole moiety. These compounds share the triazole ring but differ in their additional functional groups and overall structure, leading to different biological activities and applications. .

Properties

CAS No.

797028-98-9

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2-methoxy-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide

InChI

InChI=1S/C20H21N5O3S/c1-4-11-21-29(26,27)18-12-14(9-10-17(18)28-3)19-22-23-20-16-8-6-5-7-15(16)13(2)24-25(19)20/h5-10,12,21H,4,11H2,1-3H3

InChI Key

QKOKNIAMBQNZED-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)OC

Origin of Product

United States

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